5-(methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-(Methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as MMCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound belongs to the class of triazole-based compounds, which have been found to exhibit various biological activities such as antimicrobial, anticancer, and antiviral properties.
Scientific Research Applications
Synthesis and Chemical Properties
- 5-Formyl-1H-1,2,3-triazole-4-carboxylic acids, closely related to the specified compound, have been synthesized and studied for their ring-chain tautomerism. These compounds show potential in further chemical modifications and applications in various fields (Pokhodylo & Obushak, 2022).
- A related compound, 3-Oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, has been synthesized and studied for its structure and properties, including potential applications in various synthetic routes (Shtabova et al., 2005).
Pharmacological Potential
- 5-Methoxyphenyl-1H-1,2,4-triazole derivatives have shown promise in early computer pharmacological screening for antitumor, anti-inflammatory, and antioxidant activities (Sameluk & Kaplaushenko, 2015).
- Derivatives of 5-thiomethylfuran-2-carboxylic acid, structurally related to the compound , have demonstrated antibacterial properties, indicating potential applications in the development of new antimicrobial agents (Ирадян et al., 2014).
Applications in Peptidomimetics and Biologically Active Compounds
- Research on 5-amino-1,2,3-triazole-4-carboxylic acid, a structurally similar compound, highlights its use in preparing peptidomimetics or biologically active compounds based on the triazole scaffold, suggesting potential applications in drug design and synthesis (Ferrini et al., 2015).
Antimicrobial Activity
- New derivatives containing the 1,2,4-triazole structure have shown antibacterial activity against various human pathogenic bacteria, indicating potential use in developing new antimicrobial agents (Fandaklı et al., 2012).
Synthesis Methods
- The synthesis of 1,2,3-triazoles using "click chemistry" involving organic azides and terminal alkynes has been explored, suggesting efficient routes for the synthesis of triazole derivatives, which can be useful in various scientific and industrial applications (Chen et al., 2010).
Antibacterial and Antifungal Activities
- Triazole derivatives have demonstrated significant inhibition of bacterial growth, indicating their potential as antibacterial and antifungal agents (Nagaraj et al., 2018).
properties
IUPAC Name |
5-(methoxymethyl)-1-(4-methoxyphenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-18-7-10-11(12(16)17)13-14-15(10)8-3-5-9(19-2)6-4-8/h3-6H,7H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEKLCHZUFBUIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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